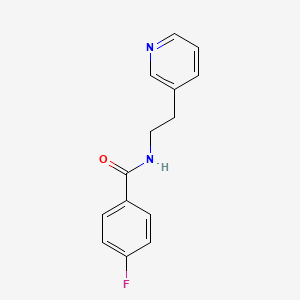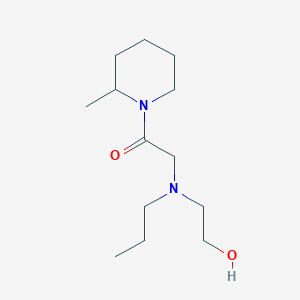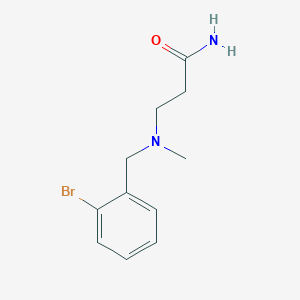![molecular formula C13H17N3 B14897641 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclopenta[b]pyridine core structure with a butylamino substituent at the 2-position and a carbonitrile group at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyanoacetic acid hydrazones with sodium (2-oxocyclopentylidene)methanolate under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce cytotoxicity in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of action of pyridine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways and proteins, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-chromene-3-carbonitrile: This compound shares a similar carbonitrile group and has shown antiproliferative activity against various cancer cell lines.
2-Amino-3-cyanopyridine: Another pyridine derivative with antimicrobial and anticancer properties.
Uniqueness
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a butylamino and a carbonitrile group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-2-3-7-15-13-11(9-14)8-10-5-4-6-12(10)16-13/h8H,2-7H2,1H3,(H,15,16) |
Clé InChI |
DLXQGJSYSFYSNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C=C2CCCC2=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)








![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)

